4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.
Preparation Methods
The synthesis of WAY-344846 involves several steps, starting with the preparation of the key intermediate, 2-methyl-3-furylamine. This intermediate is then reacted with ethyl isothiocyanate under controlled conditions to form the desired triazole derivative . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods for WAY-344846 may involve optimization of these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
WAY-344846 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-344846 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: WAY-344846 has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has shown that WAY-344846 may have potential therapeutic applications, particularly in the treatment of certain diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of WAY-344846 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes, which can result in antimicrobial or antifungal effects .
Comparison with Similar Compounds
WAY-344846 can be compared with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents. While these compounds share a similar triazole ring structure, WAY-344846 is unique due to its specific substituents, which confer different biological activities and chemical properties.
Similar compounds include:
- Fluconazole
- Itraconazole
- Voriconazole
These compounds are primarily used as antifungal agents, but WAY-344846’s unique structure allows for a broader range of applications in various scientific fields.
Properties
IUPAC Name |
4-ethyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-3-12-8(10-11-9(12)14)7-4-5-13-6(7)2/h4-5H,3H2,1-2H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBAHSPETWCIOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(OC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353880 |
Source
|
Record name | 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438230-35-4 |
Source
|
Record name | 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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